molecular formula C36H46O5 B058506 (R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate CAS No. 123286-51-1

(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate

Cat. No. B058506
CAS RN: 123286-51-1
M. Wt: 558.7 g/mol
InChI Key: AYYWUKWHSHVSLJ-MUUNZHRXSA-N
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Description

(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate, also known as OCB, is a liquid crystal compound that has been widely used in the field of liquid crystal displays (LCDs). It has several unique properties that make it a popular choice for this application, including its high stability, low viscosity, and excellent compatibility with other liquid crystal materials. In addition to its use in LCDs, OCB has also been studied for its potential applications in other scientific fields, such as drug delivery and sensing.

Scientific Research Applications

  • Stabilization of Liquid Crystals : This compound has been studied for its role in stabilizing blue phases of liquid crystals, a significant aspect for display technologies. Kishikawa et al. (2012) synthesized novel rodlike liquid crystalline ester compounds exhibiting blue phases and investigated their phase behaviors. They found that the blue phase of the compound was stabilized by the addition of its achiral homologue (Kishikawa et al., 2012).

  • Impact on Smectic Phases : The effects of terminal chain bulkiness on the stability of smectic phases in liquid crystals were examined by Kurogoshi and Hori (1997). They conducted single crystal X-ray analyses on chiral biphenyl esters, including this compound, and observed that the conformation of biphenyl moieties is closely related to the stability of smectic phases (Kurogoshi & Hori, 1997).

  • Mesomorphic Properties : Drzewiński et al. (1998) synthesized homologous series of this compound and investigated their smectic phases and phase transitions, using methods like polarizing microscopy and DSC calorimetry. They formulated mixtures with a broad temperature range of the antiferroelectric smectic CA* phase (Drzewiński et al., 1998).

  • Crystal Structures in Mesogens : Hori and Kawahara (1996) determined the crystal structures of ferro- and antiferroelectric mesogens with a 1-methylalkoxycarbonyl group, including this compound. They found that these crystals form a smectic-like layer structure composed of largely bent molecules (Hori & Kawahara, 1996).

  • Optically Active Liquid Crystals : Veerabhadraswamy et al. (2015) reported the synthesis, characterization, and liquid crystalline behavior of optically active calamitic liquid crystals related to this compound. They noted the stabilization of liquid crystal phases with applications in device technologies (Veerabhadraswamy et al., 2015).

  • New Antiferroelectric Compounds : Drzewiński et al. (1999) elaborated methods for preparing optically active hydroxyesters, including this compound. They used these compounds as intermediates for preparing liquid crystalline di- and triesters exhibiting tilted smectic phases (Drzewiński et al., 1999).

properties

IUPAC Name

[4-[(2R)-octan-2-yl]oxycarbonylphenyl] 4-(4-octoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O5/c1-4-6-8-10-11-13-27-39-33-23-19-30(20-24-33)29-15-17-31(18-16-29)36(38)41-34-25-21-32(22-26-34)35(37)40-28(3)14-12-9-7-5-2/h15-26,28H,4-14,27H2,1-3H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWUKWHSHVSLJ-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O[C@H](C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583665
Record name 4-({[(2R)-Octan-2-yl]oxy}carbonyl)phenyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate

CAS RN

123286-51-1
Record name 4-({[(2R)-Octan-2-yl]oxy}carbonyl)phenyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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